![molecular formula C36H42N6O B608609 5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide CAS No. 1793053-37-8](/img/structure/B608609.png)
5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Cyano-2’-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide” is also known as LLY-507 . It is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-cyano-2’-{4-[2-(3-methyl-1H-indol-1-yl)ethyl]piperazin-1-yl}[biphenyl]-3-carboxylic acid with the amino group of 3-(pyrrolidin-1-yl)propan-1-amine .
Molecular Structure Analysis
The molecular formula of this compound is C36H42N6O . The IUPAC name is 3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide .Physical And Chemical Properties Analysis
The molecular weight of this compound is 574.8 g/mol . It is soluble in DMSO to the extent of 5 mg/mL when warmed .Scientific Research Applications
Synthesis and Potential PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation : A study by Wang et al. (2018) synthesized a related compound, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which could serve as a PET agent for imaging of the IRAK4 enzyme, important in neuroinflammation (Wang et al., 2018).
Potent Glycine Transporter 1 Inhibitor : Yamamoto et al. (2016) identified a structurally similar compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This has potential applications in central nervous system disorders (Yamamoto et al., 2016).
Selective 5-HT(1A) Agonists for Mood Disorders : A study by Heinrich et al. (2004) focused on similar compounds with the combination of indole-alkyl-amine and aryl-piperazine structural elements. These were found to be highly selective and potent 5-HT(1A) agonists, potentially useful in studies of mood disorders (Heinrich et al., 2004).
Serotonin 5-HT2 Antagonists : Andersen et al. (1992) synthesized a series of indoles, including those substituted with piperazinyl, which exhibited high affinity and selectivity for the 5-HT2 receptor. These compounds have applications in neurological and psychiatric conditions (Andersen et al., 1992).
Anticancer Activity : Kumar et al. (2013) conducted a study on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their potential anticancer activity. This demonstrates the compound's relevance in cancer research (Kumar et al., 2013).
Anticonvulsant Agents : Rybka et al. (2017) described a series of pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents. These compounds showed promising protective indices compared to well-known antiepileptic drugs (Rybka et al., 2017).
Antimicrobial Activity : Fandaklı et al. (2012) synthesized novel 1,2,4-triazol-3-one derivatives, including those with a piperazine nucleus, and evaluated their antimicrobial activity. The study revealed good activity against various microorganisms (Fandaklı et al., 2012).
5-HT1A Receptor Ligands : Zhuang et al. (1998) developed arylpiperazine benzamido derivatives, including those similar to the compound , as potential ligands for 5-HT1A receptors. These findings are relevant to the development of neuroimaging agents (Zhuang et al., 1998).
Mechanism of Action
Target of Action
LLY-507 is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2 . SMYD2 is a lysine methyltransferase that catalyzes the monomethylation of several protein substrates, including p53 . SMYD2 is overexpressed in a significant percentage of esophageal squamous primary carcinomas, and this overexpression correlates with poor patient survival .
Mode of Action
LLY-507 potently inhibits the ability of SMYD2 to methylate p53 peptide with an IC50 <15 nM . A 1.63-Å resolution crystal structure of SMYD2 in complex with LLY-507 shows the inhibitor binding in the substrate peptide binding pocket .
Biochemical Pathways
LLY-507 is active in cells as measured by the reduction of SMYD2-induced monomethylation of p53 Lys370 at submicromolar concentrations . This suggests that SMYD2 targets a very small subset of histones at specific chromatin loci and/or non-histone substrates .
Result of Action
The inhibition of SMYD2 by LLY-507 results in the reduction of SMYD2-induced monomethylation of p53 Lys370 . This can lead to the suppression of tumor growth . LLY-507 has also been shown to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), and breast cancer cell lines .
properties
IUPAC Name |
3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDVBFYVDJJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.